molecular formula C12H16BrNO3S B500539 5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide CAS No. 915930-21-1

5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide

Cat. No.: B500539
CAS No.: 915930-21-1
M. Wt: 334.23g/mol
InChI Key: FQUCHIKGMXTGEX-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a brominated aromatic ring, a methoxy substituent, and a cyclopentylamine group attached to the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₅BrNO₃S, with a calculated molecular weight of 341.27 g/mol (based on atomic masses: C=12.01, H=1.01, Br=79.90, N=14.01, O=16.00, S=32.07). The compound is synthesized via the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopentylamine under conditions typical for sulfonamide formation, such as in pyridine or dichloromethane (DCM) solvents .

Sulfonamides are known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-17-11-7-6-9(13)8-12(11)18(15,16)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUCHIKGMXTGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Comparisons of Sulfonamide Derivatives

Compound Name Substituent (R) Molecular Weight (g/mol) Biological Activity (Reported) Synthesis Highlights
5-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide Cyclopentyl 341.27 Not explicitly reported; likely overlaps with sulfonamide class activities Reacts cyclopentylamine with sulfonyl chloride in DCM/pyridine
5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide Cyclopropyl 299.18 Antimicrobial (hypothesized) Similar method with smaller, more reactive cyclopropylamine
5-Bromo-N-cyclohexyl-2-methoxybenzenesulfonamide Cyclohexyl 355.30 Enhanced lipophilicity; potential CNS activity Requires longer reaction times due to steric hindrance
5-Bromo-N-isopropyl-2-methoxybenzenesulfonamide Isopropyl 327.23 Herbicidal activity Straightforward synthesis with isopropylamine
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide Ethyl 371.25* Anti-malarial Ethylamine in pyridine; moderate yields
5-Bromo-N-(2-thienylmethyl)-2-methoxybenzenesulfonamide Thienylmethyl 362.26 Unreported; heterocyclic moiety may enhance binding Thienylmethylamine coupling

Notes on Table 1:

  • *Molecular weight for the ethyl derivative (371.25 g/mol) is taken directly from , though calculated values suggest a discrepancy; further verification is recommended.
  • Biological activities are inferred from structurally related sulfonamides .

Key Observations:

Substituent Effects on Physicochemical Properties: Cyclopentyl vs. Cycloalkyl vs. Linear Alkyl (e.g., Ethyl): Cycloalkyl groups introduce steric hindrance, which may reduce off-target interactions but complicate synthesis yields .

Synthetic Challenges:

  • Bulky amines (e.g., cyclohexyl) require prolonged reaction times or elevated temperatures compared to smaller amines (e.g., cyclopropyl) .
  • Heterocyclic amines (e.g., thienylmethyl) necessitate anhydrous conditions to avoid side reactions .

Bromine at the 5-position increases molecular weight and may influence halogen-bonding interactions in biological systems .

Notes

Data Limitations: Specific biological data for 5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide is absent in the provided evidence; further empirical studies are needed.

Structural Insights: X-ray crystallography of analogs (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) reveals planar aromatic systems and hydrogen-bonding networks critical for activity .

Synthetic Optimization: Reaction conditions (e.g., solvent, temperature) must be tailored to the amine’s nucleophilicity and steric profile .

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